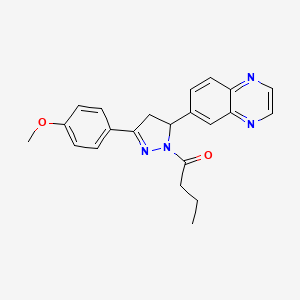

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-3-4-22(27)26-21(16-7-10-18-20(13-16)24-12-11-23-18)14-19(25-26)15-5-8-17(28-2)9-6-15/h5-13,21H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFGKVLIGKCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 941905-49-3 |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antitumor Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been found to inhibit various cancer cell lines through mechanisms such as the inhibition of BRAF(V600E) and EGFR pathways .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in various models, suggesting that they may serve as therapeutic agents for inflammatory diseases .

3. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. Research indicates that derivatives of pyrazole can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of the quinoxaline moiety is particularly important for its interactions with biological targets. Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors involved in disease pathways, which may elucidate its mechanism of action.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

- Formation of the Pyrazole Ring: Reaction between appropriate hydrazine derivatives and carbonyl compounds.

- Quinoxaline Integration: Incorporation of quinoxaline derivatives through cyclization reactions.

- Final Modification: Alkylation or acylation to introduce the butanone moiety.

Each step requires precise control over reaction conditions to maximize yield and purity.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The inhibitory efficacy of Mt-4-PQPB is influenced by substituent type, position, and ketone chain length. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Inhibition Mechanisms and Computational Insights

Molecular Geometry and Crystallography

Crystal structure analyses (e.g., for 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ) reveal that dihedral angles between aromatic rings and pyrazoline moieties influence packing efficiency and intermolecular interactions. Mt-4-PQPB’s para-methoxy group likely reduces steric hindrance compared to meta-substituted analogs, facilitating denser adsorption layers .

Q & A

Q. What are the established synthetic routes for 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, and how can purity be optimized?

A common method involves the condensation of hydrazine derivatives with α,β-unsaturated ketones. For example, pyrazoline analogs are synthesized by reacting hydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with enones like (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux . To optimize purity, recrystallization from DMF-EtOH (1:1) is recommended . Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

Use ¹H NMR to identify proton environments (e.g., dihydropyrazole ring protons at δ 3.1–4.2 ppm) and ¹³C NMR to confirm carbonyl (C=O) and aromatic carbons. IR spectroscopy verifies functional groups (e.g., C=O stretch ~1700 cm⁻¹). X-ray crystallography resolves regioselectivity in the pyrazoline ring and confirms spatial orientation of substituents like the quinoxaline moiety .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays for antitumor and antimicrobial activity, given pyrazoline derivatives’ pharmacological relevance . For antitumor screening, use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. For antimicrobial testing, employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values as endpoints .

Advanced Research Questions

Q. What computational strategies can predict binding interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like kinases or DNA topoisomerases. Use Discovery Studio to analyze binding affinity and hydrogen-bonding patterns with active sites. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can stability challenges (e.g., degradation of organic components) be mitigated during long-term studies?

Store the compound in inert atmospheres (N₂/Ar) at −20°C to prevent oxidation. For aqueous solutions, add stabilizers like 0.1% BHT or use continuous cooling (4°C) during experiments to slow degradation . Monitor stability via HPLC at intervals (0, 24, 48 hrs) under varying pH (5–9) and temperature (25–40°C).

Q. What approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., serum interference) or impurities. Perform dose-response curves in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Characterize impurities via LC-MS and quantify their impact on activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Systematically modify substituents:

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance antitumor activity.

- Substitute quinoxaline with other heterocycles (e.g., pyridine) to improve solubility.

- Test derivatives in vitro and correlate substituent effects with logP (HPLC-measured) and IC₅₀ values. Use QSAR models to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.